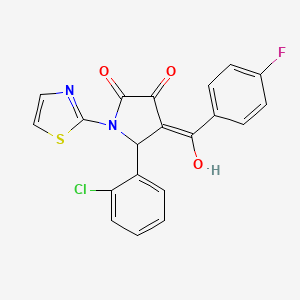
5-(2-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H12ClFN2O3S and its molecular weight is 414.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(2-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structural framework that includes a pyrrolone core, various substituents such as a chlorophenyl group, a fluorobenzoyl moiety, and a thiazole ring. Its molecular formula is C18H14ClFN2O3S, with a molecular weight of approximately 372.83 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to optimize yield and purity. The presence of the thiazole ring suggests potential for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. The thiazole moiety is known for its ability to enhance the antibacterial effects of related compounds. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific data on this compound's efficacy remains limited.
Anticancer Activity
Compounds related to this pyrrolone have shown promising anticancer properties. For instance, certain derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms of action may involve the modulation of key signaling pathways or direct interaction with cellular targets .
In vitro studies have demonstrated that similar pyrrolone derivatives can effectively reduce cell viability in cancer models, suggesting that this compound could be explored further as an anticancer agent .
The specific interactions and mechanisms of action for this compound are still under investigation. However, it is hypothesized that it may interact with specific receptors or enzymes, influencing their activity. For example, some pyrrolone derivatives have been shown to inhibit enzymes involved in disease processes or modulate receptor activity, which could be relevant for both antimicrobial and anticancer effects.
Comparative Analysis with Related Compounds
A comparative analysis highlights the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one | Similar core with different substituents | Antiviral activity |
| 5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one | Contains methoxy groups | Potential anticancer properties |
| 5-(phenyl)-4-(benzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one | Lacks halogen substituents | Exhibits moderate biological activity |
The unique combination of halogenated aromatic systems and heterocyclic components in this compound may enhance its biological activity compared to similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Screening : A study screening a library of compounds identified several pyrrolones as potent inhibitors against various cancer cell lines. The findings suggest that modifications in the substituent groups can significantly impact biological activity .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of thiazole-containing compounds, demonstrating their effectiveness against multiple bacterial strains. This supports the hypothesis that the thiazole ring in our compound may confer similar benefits .
特性
IUPAC Name |
(4E)-5-(2-chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2O3S/c21-14-4-2-1-3-13(14)16-15(17(25)11-5-7-12(22)8-6-11)18(26)19(27)24(16)20-23-9-10-28-20/h1-10,16,25H/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPQFILEPVDXNI-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NC=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NC=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














